![molecular formula C8H7BrClNO3 B596227 Methyl 5-bromo-3-chloro-6-methoxypicolinate CAS No. 1256788-33-6](/img/structure/B596227.png)
Methyl 5-bromo-3-chloro-6-methoxypicolinate
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Overview
Description
“Methyl 5-bromo-3-chloro-6-methoxypicolinate” is a chemical compound with the CAS Number: 1256788-33-6 and a linear formula of C8H7BrClNO3 . It has a molecular weight of 280.51 . The IUPAC name for this compound is methyl 5-bromo-3-chloro-6-methoxy-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-3-chloro-6-methoxypicolinate” is 1S/C8H7BrClNO3/c1-13-7-4(9)3-5(10)6(11-7)8(12)14-2/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 5-bromo-3-chloro-6-methoxypicolinate” is a white to yellow solid . The country of origin is CN .Scientific Research Applications
Enzyme Inhibition for Diabetes Management
This compound has been studied for its potential as an α-glucosidase and α-amylase inhibitor , which are enzymes involved in carbohydrate digestion . By inhibiting these enzymes, it can help manage post-prandial hyperglycemia, a condition that leads to elevated blood sugar levels after meals, which is a significant concern in Type II diabetes mellitus (T2DM). The inhibition of these enzymes can slow down carbohydrate digestion, resulting in a more gradual release of glucose into the bloodstream.
Anti-inflammatory Applications
Methyl 5-bromo-3-chloro-6-methoxypicolinate derivatives have shown the capability to increase the phagocytic ability of macrophage cells in the presence of lipopolysaccharide (LPS) stimuli . This indicates potential anti-inflammatory properties, as enhanced phagocytosis can lead to the removal of pathogens and dead cells, reducing inflammation.
Agricultural Chemical Development
The structural motif of this compound is relevant in the synthesis of agrochemicals. Its derivatives are used in the development of new pesticides, leveraging the unique physicochemical properties conferred by the bromo, chloro, and methoxy groups . These properties can lead to the creation of more effective and selective agrochemicals that protect crops from pests.
Pharmacokinetics and Drug Development
The pharmacokinetic aspects of Methyl 5-bromo-3-chloro-6-methoxypicolinate and its derivatives, such as absorption, distribution, metabolism, and excretion, have been simulated to predict their behavior in biological systems . This information is crucial for drug development, as it helps in understanding how the compound interacts with the body and its potential as a therapeutic agent.
Organic Electroluminescent Devices
Derivatives of this compound have been mentioned in patents related to organic electroluminescent devices . These devices are used in the creation of displays and lighting, and the specific properties of Methyl 5-bromo-3-chloro-6-methoxypicolinate may contribute to the efficiency and stability of these devices.
Synthetic Chemistry and Material Science
The compound is also significant in synthetic chemistry, where it can serve as an intermediate in the synthesis of various materials . Its unique structure can be utilized to create novel compounds with specific desired properties for use in material science applications.
Safety and Hazards
properties
IUPAC Name |
methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO3/c1-13-7-4(9)3-5(10)6(11-7)8(12)14-2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTMOSIDQFBDHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)C(=O)OC)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721420 |
Source
|
Record name | Methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256788-33-6 |
Source
|
Record name | Methyl 5-bromo-3-chloro-6-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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